Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate
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Overview
Description
Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is an organic compound that features a benzyl group, thiophene rings, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene rings: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the sulfonyl group: Thiophene rings can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate or carbamoyl chloride to form the carbamate linkage.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, sulfides.
Substitution products: Various benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiophene and sulfonyl groups are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine
Drug Development: The carbamate functional group is a common motif in pharmaceuticals, and such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.
Biological Probes: These compounds can be used as probes to study biological processes involving sulfur-containing functional groups.
Industry
Agriculture: Potential use as pesticides or herbicides.
Electronics: Use in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The thiophene and sulfonyl groups could interact with biological targets through hydrogen bonding, van der Waals interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid, thiophene-2-sulfonamide.
Carbamate derivatives: Compounds like benzyl carbamate, ethyl carbamate.
Uniqueness
Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is unique due to the combination of its structural motifs, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
IUPAC Name |
benzyl N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c20-18(23-13-14-6-2-1-3-7-14)19-12-16(15-8-4-10-24-15)26(21,22)17-9-5-11-25-17/h1-11,16H,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQSYCAIZSJEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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